

Technical Procurement & Handling Guide: 2-Propylvaleryl Chloride

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Compound of Interest

Compound Name: 2-Propylvaleryl chloride

CAS No.: 2936-08-5

Cat. No.: B1346596

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Primary CAS: 2936-08-5 Synonyms: Valproyl Chloride; 2-Propylpentanoyl Chloride; Dipropylacetyl Chloride Chemical Formula: $C_8H_{15}ClO$ Molecular Weight: 162.66 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Executive Summary

2-Propylvaleryl chloride (Valproyl chloride) is the critical electrophilic intermediate in the synthesis of Valproic Acid (VPA) derivatives, including the anticonvulsants Valpromide and Valnoctamide. Unlike the stable parent acid, this acyl chloride is a moisture-sensitive, corrosive liquid that requires rigorous exclusion of humidity during procurement, storage, and handling.

This guide addresses the discrepancy often found in procurement databases where "**2-Propylvaleryl chloride**" is conflated with its parent acid or sodium salts. It provides a validated framework for sourcing high-purity (>98%) reagents, verifying their quality via morpholine titration, and deploying them in amide coupling reactions under inert conditions.

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*Note on CAS Registry: While the user query references CAS 18956-62-2, the standard commercial identifier for **2-Propylvaleryl chloride** is CAS 2936-08-5. Researchers should cross-reference the InChI Key (PITHYUDHKJKJNQ-UHFFFAOYSA-N) to ensure the correct chemical identity regardless of the vendor's internal registry number.*

Chemical Profile & Critical Specifications[3][4][5]

To ensure reproducibility in drug development workflows (e.g., histone deacetylase inhibitor synthesis), the starting material must meet specific impurity thresholds.

Critical Specification Table

| Parameter | Specification | Technical Rationale |
|-------------------|----------------------------------|---|
| Purity (GC) | ≥ 98.0% | Lower purity often indicates hydrolysis to Valproic Acid, which is unreactive in nucleophilic acyl substitutions without coupling agents. |
| Appearance | Clear, Colorless to Light Yellow | Darkening (brown/orange) indicates polymerization or significant decomposition. |
| Free Acid Content | ≤ 1.0% | High free acid content skews stoichiometry in amide couplings. |
| Thionyl Chloride | < 0.1% | Residual chlorinating agent from synthesis; can cause side reactions with amine nucleophiles. |
| Boiling Point | ~170–172°C | Verification of physical constant; vacuum distillation recommended if BP deviates. |

Supplier Landscape & Sourcing Strategy

Procurement should be stratified based on the development phase. Do not rely on "aggregators" who do not hold stock.

Tier 1: Validated Catalog Suppliers (R&D Scale)

For quantities < 1kg. High reliability, Certificate of Analysis (CoA) provided.

- Sigma-Aldrich (Merck): Product typically listed as "2-Propylpentanoyl chloride" or "Valproyl chloride".
 - Grade: Synthesis Grade (98%).

- Packaging: Sure/Seal™ bottles (critical for maintaining anhydrous conditions).
- TCI Chemicals: Product P0824.
 - Advantage:[4][5][6][7] Often provides specific GC trace data.
- Thermo Scientific (Alfa Aesar):
 - Stock: US/Europe based stock often allows faster shipping than Asian-based synthesizers.

Tier 2: Bulk & Custom Synthesis (Pilot/GMP Scale)

For quantities > 1kg. Requires vendor auditing.

- Sourcing Directive: For bulk scale, request a "Use Test" sample. Commercial synthesis of Valproyl chloride typically involves the reaction of Valproic acid with Thionyl Chloride () or Oxalyl Chloride.
- Impurity Risk: Bulk lots must be screened for Phosphorus (if was used) and Sulfur (if was used), as these poison catalytic hydrogenation catalysts in downstream steps.

Quality Control (QC) Framework

A Certificate of Analysis is insufficient for moisture-sensitive acyl chlorides. You must validate the "Active Acyl Content" upon receipt.

Protocol: Morpholine Titration for Acyl Chloride Content

Standard acid-base titration fails because it cannot distinguish between the Acyl Chloride and the Free Acid (hydrolysis product). The Morpholine method specifically targets the active electrophile.

Principle:

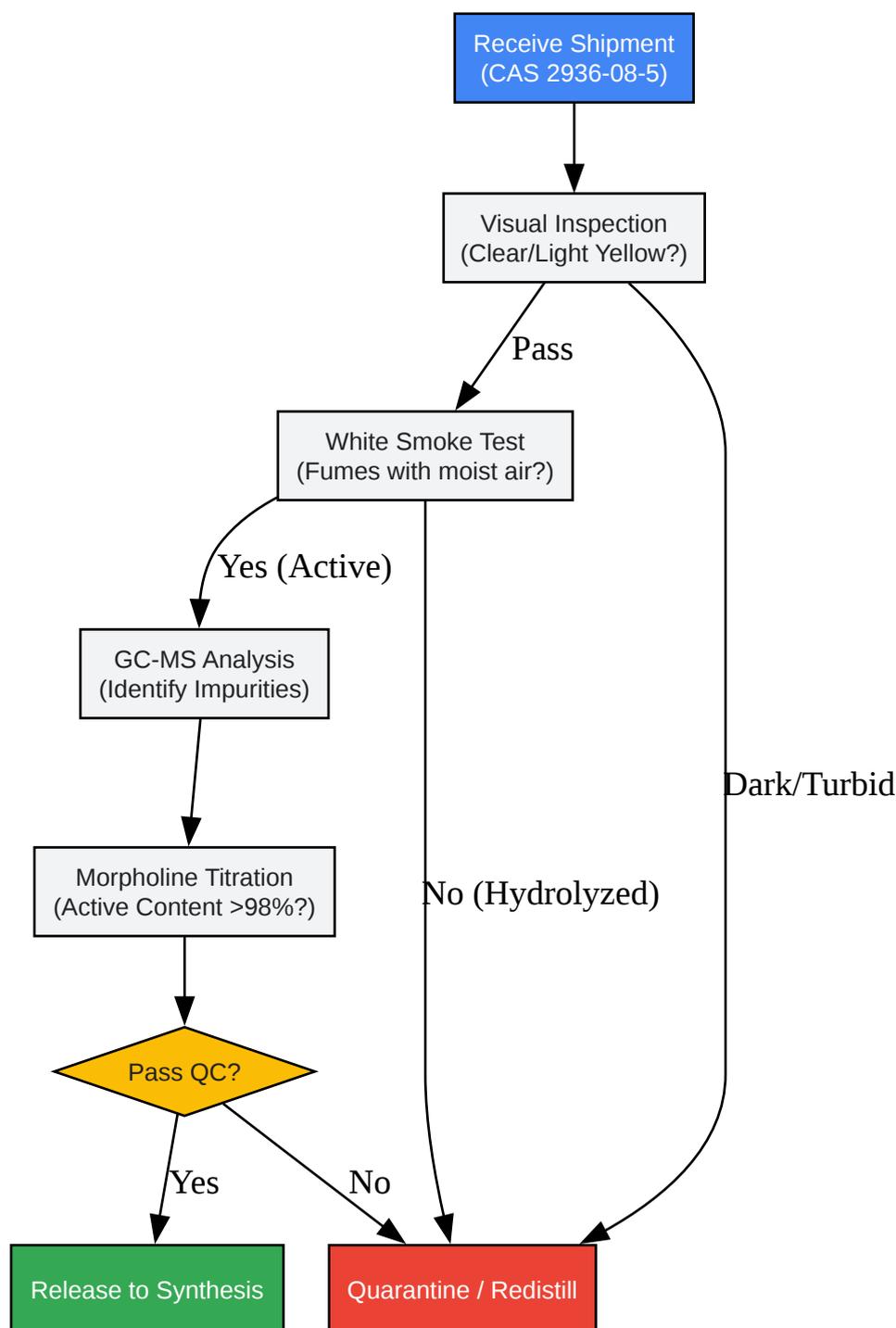
- Reaction:

- Titration: The unreacted morpholine is back-titrated with standard strong acid.

Step-by-Step Methodology:

- Reagent Prep: Prepare 0.5N Morpholine in dry Methanol. Prepare 0.5N HCl standard solution.
- Blank: Titrate 20.0 mL of the Morpholine solution with 0.5N HCl to a Methyl Red endpoint. Record volume ().
- Sample: Weigh ~1.0 g of **2-Propylvaleryl chloride** () into a flask containing 20.0 mL of the Morpholine solution.
- Reaction: Swirl and let stand for 5–10 minutes (reaction is rapid and exothermic).
- Titration: Titrate the mixture with 0.5N HCl to the same endpoint ().
- Calculation:

QC Decision Logic (Visualized)



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Figure 1: Quality Control Decision Tree for incoming Acyl Chloride reagents.

Technical Application: Valpromide Synthesis

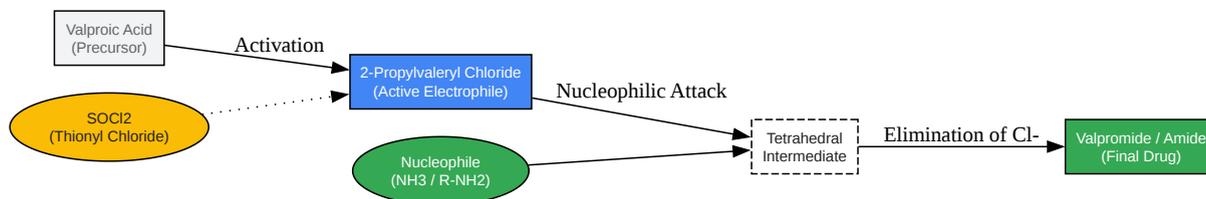
Context: The conversion of Valproic Acid to Valpromide via the acid chloride is a classic drug synthesis workflow.

Reaction Scheme

Detailed Protocol

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
- Charging: Add **2-Propylvaleryl chloride** (10.0 mmol, 1.63 g) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.
- Amidation:
 - Option A (Gas): Bubble anhydrous ammonia gas through the solution for 30 mins.
 - Option B (Aqueous - Schotten-Baumann): Add 28% (excess) dropwise while vigorously stirring. Note: The biphasic nature requires rapid stirring.
- Workup: Quench with water. Separate the organic layer.^[4] Wash with 1N HCl (to remove unreacted amines), then saturated (to remove unreacted acid), and finally Brine.
- Isolation: Dry over anhydrous , filter, and concentrate in vacuo.
- Crystallization: Recrystallize from n-hexane/ethyl acetate if necessary (Valpromide MP: ~125-126°C).

Synthesis Pathway Visualization



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Figure 2: Mechanistic pathway from Valproic Acid to Valpromide via the Acid Chloride intermediate.

Safety & Handling Directives

Hazard Class: Corrosive (Skin Burns/Eye Damage), Reacts Violently with Water.

- The "White Smoke" Sign: Upon opening the bottle, the formation of white fumes indicates the reaction of the chloride with atmospheric moisture to form HCl gas. This is normal for high-purity material but necessitates working in a fume hood.
- Quenching Spills: Do not add water directly to a spill. Cover with dry lime, sand, or soda ash to neutralize the acid generated before cleanup.
- Storage: Store at +2°C to +8°C under Argon. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap to prevent moisture ingress.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76240, **2-Propylvaleryl chloride**. Retrieved from [[Link](#)]
- Bhattacharya, A., et al. (1986). Acyl Chloride Formation and Amidation. Journal of Chemical Education.
- U.S. Patent 5,101,070. Process for preparing valproic acid and derivatives. (Describing the industrial synthesis and impurity profiles of VPA precursors).

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Sources

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- [3. 2-Propylvaleryl chloride | C8H15ClO | CID 76240 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents \[patents.google.com\]](#)
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